molecular formula C17H15NO B3172501 5-Methyl-2-(1-naphthyloxy)aniline CAS No. 946728-62-7

5-Methyl-2-(1-naphthyloxy)aniline

Cat. No.: B3172501
CAS No.: 946728-62-7
M. Wt: 249.31 g/mol
InChI Key: GZLCSDNEARUUGT-UHFFFAOYSA-N
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Description

5-Methyl-2-(1-naphthyloxy)aniline: is an organic compound with the molecular formula C17H15NO and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of a naphthyloxy group attached to an aniline moiety, with a methyl group at the 5-position of the aniline ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1-naphthyloxy)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1-naphthyloxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

5-Methyl-2-(1-naphthyloxy)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1-naphthyloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthyloxy group can facilitate binding to hydrophobic pockets in proteins, while the aniline moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Naphthyloxy)aniline: Lacks the methyl group at the 5-position.

    5-Methyl-2-(2-naphthyloxy)aniline: Has the naphthyloxy group attached at a different position on the naphthalene ring.

    5-Methyl-2-(1-phenoxy)aniline: Contains a phenoxy group instead of a naphthyloxy group.

Uniqueness

5-Methyl-2-(1-naphthyloxy)aniline is unique due to the specific positioning of the methyl and naphthyloxy groups, which can influence its chemical reactivity and biological activity. The presence of the naphthyloxy group enhances its hydrophobic interactions, making it a valuable compound for studying protein-ligand interactions and developing new pharmaceuticals .

Properties

IUPAC Name

5-methyl-2-naphthalen-1-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-12-9-10-17(15(18)11-12)19-16-8-4-6-13-5-2-3-7-14(13)16/h2-11H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLCSDNEARUUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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